N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide
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Overview
Description
The compound “N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide” is a complex organic molecule that contains several functional groups, including a pyridazinyl group, a pyridinyl group, an ether group, a sulfamoyl group, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of several ring structures and the ether, sulfamoyl, and amide functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The pyridazinyl and pyridinyl groups could potentially participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups present in its structure .Scientific Research Applications
I have conducted a search for the scientific research applications of “N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide”, but unfortunately, there is limited information available on this specific compound’s applications. The searches returned results for similar compounds with activities such as anti-fibrotic, cytotoxic, and anti-tubercular properties .
Mechanism of Action
Target of Action
Similar compounds bearing imidazo[2,1-b]thiazole scaffolds have been tested for their cytotoxicity against human cancer cell lines .
Mode of Action
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds bearing similar imidazo[2,1-b]thiazole scaffolds have shown a broad spectrum of pharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been tested for their cytotoxicity against human cancer cell lines .
Action Environment
It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-4-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c19-28(25,26)14-6-4-13(5-7-14)18(24)21-11-12-27-17-9-8-16(22-23-17)15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24)(H2,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEBNQILPNQYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-4-sulfamoylbenzamide |
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